(1E,4Z)-5-hydroxy-1-methoxy-6,6-dimethylhepta-1,4-dien-3-one
Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its natural occurrence or synthesis.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, catalysts, temperature, pressure, and other relevant factors.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, optical activity, and stability.Scientific Research Applications
Iodine-Induced Intramolecular Cyclization
A study by Matsumoto, Takase, and Ogura (2008) described the reaction of (1E,4Z)-5-hydroxy-1-methoxy-6,6-dimethylhepta-1,4-dien-3-one with iodine, leading to the formation of iodine-substituted benzenes. This process was accelerated by UV irradiation, which is significant for understanding the cis-trans isomerization and its implications in chemical synthesis (Matsumoto, Takase, & Ogura, 2008).
Thermal Rearrangement Studies
Miyamoto and Mukai (1974) conducted a kinetic study on the thermal rearrangement of 1-methoxy-bicyclo[3.2.0]hepta-3,6-dien-2-ones to 3-methoxy isomers, providing insights into the reaction's temperature dependence and mechanistic pathways (Miyamoto & Mukai, 1974).
(4 + 2) Cycloadditions Mechanistic Comparison
Sustmann, Tappanchai, and Bandmann (1996) explored the reactions of (E)-1-methoxy-1,3-butadiene and its analogs with various dienophiles. This study revealed insights into the stereochemistry and mechanisms of cycloaddition reactions, particularly in terms of zwitterionic intermediates and kinetics (Sustmann, Tappanchai, & Bandmann, 1996).
Natural Product Isolation
Boonyaratavej et al. (1992) isolated trans-triacontyl-4-hydroxy-3-methoxycinnamate from the Thai plant Bridelia ovata. This study highlights the role of (1E,4Z)-5-hydroxy-1-methoxy-6,6-dimethylhepta-1,4-dien-3-one in the discovery of novel natural compounds (Boonyaratavej et al., 1992).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other potential hazards.
Future Directions
This could involve suggesting further studies to fully understand the compound’s properties, potential uses, and effects.
properties
IUPAC Name |
5-hydroxy-7-methoxy-2,2-dimethylhepta-4,6-dien-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-10(2,3)9(12)7-8(11)5-6-13-4/h5-7,11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYACYGMZJJKSSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=C(C=COC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-7-methoxy-2,2-dimethylhepta-4,6-dien-3-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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